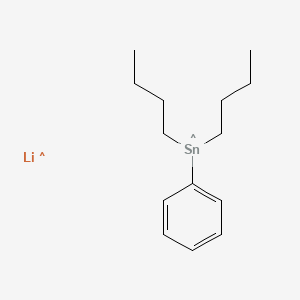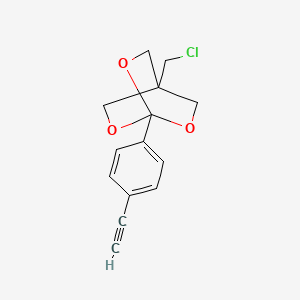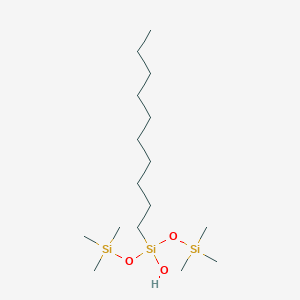
3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol is a member of the trisiloxane family, characterized by its unique structure that includes a decyl group and multiple methyl groups attached to a trisiloxane backbone. This compound is known for its surfactant properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol typically involves the hydrosilylation of decene with hexamethyltrisiloxane in the presence of a platinum catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various functionalized trisiloxane derivatives.
Scientific Research Applications
3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in cell culture studies to enhance cell adhesion and proliferation.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of personal care products, agricultural adjuvants, and coatings.
Mechanism of Action
The mechanism of action of 3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol involves its ability to reduce surface tension, thereby enhancing the spreadability and penetration of formulations. At the molecular level, the compound interacts with lipid bilayers and proteins, facilitating the delivery of active ingredients to target sites.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the decyl group.
1,1,3,3,5,5-Hexamethyltrisiloxane: Another trisiloxane with fewer methyl groups.
Uniqueness
3-Decyl-1,1,1,5,5,5-hexamethyltrisiloxan-3-ol is unique due to its decyl group, which imparts enhanced hydrophobicity and surfactant properties. This makes it particularly effective in applications requiring superior spreading and wetting characteristics.
Properties
CAS No. |
164009-61-4 |
|---|---|
Molecular Formula |
C16H40O3Si3 |
Molecular Weight |
364.74 g/mol |
IUPAC Name |
decyl-hydroxy-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C16H40O3Si3/c1-8-9-10-11-12-13-14-15-16-22(17,18-20(2,3)4)19-21(5,6)7/h17H,8-16H2,1-7H3 |
InChI Key |
MGDVMMXOFKTXHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


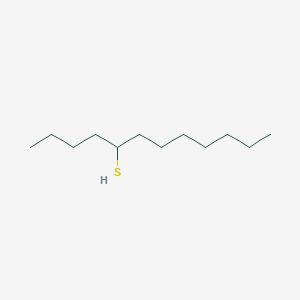
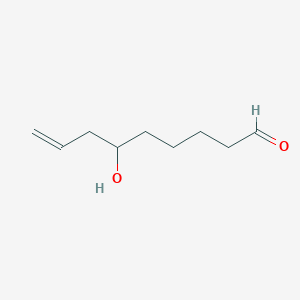
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
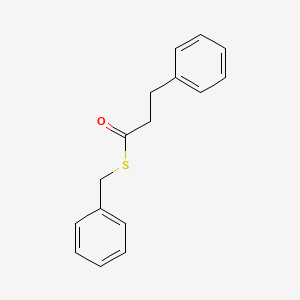
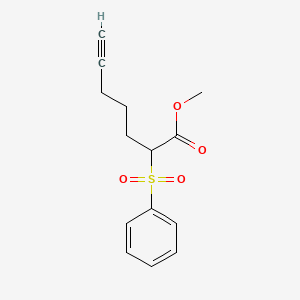
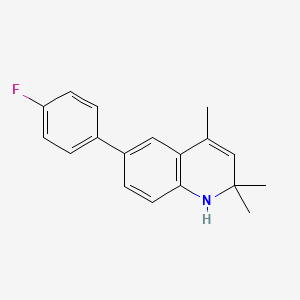
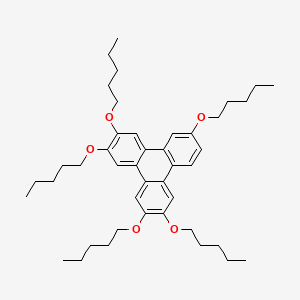
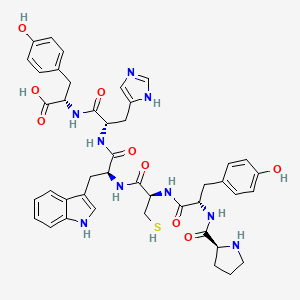
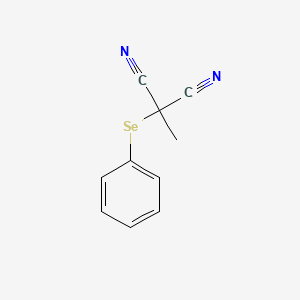

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
